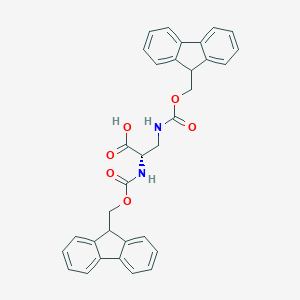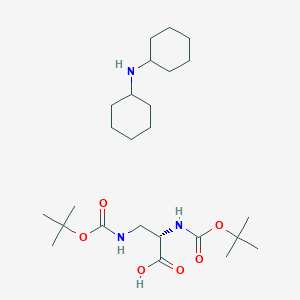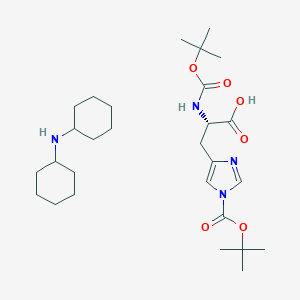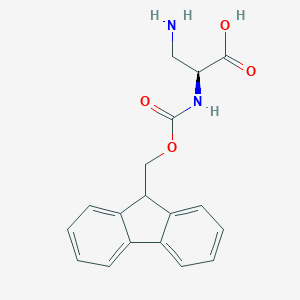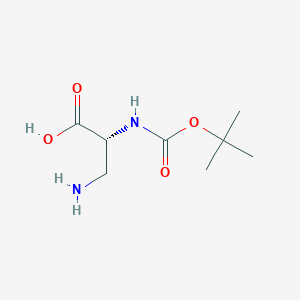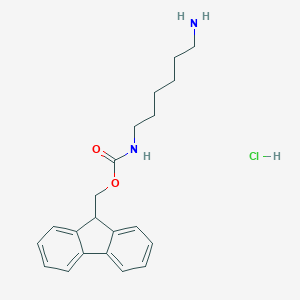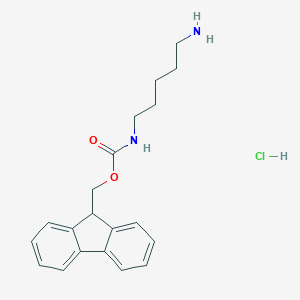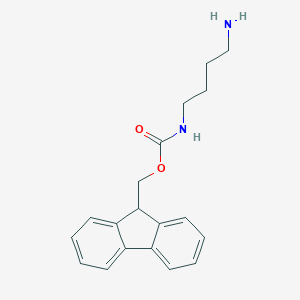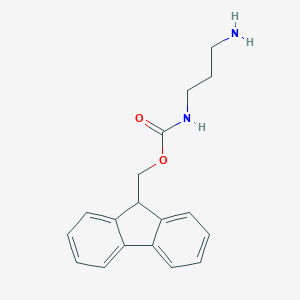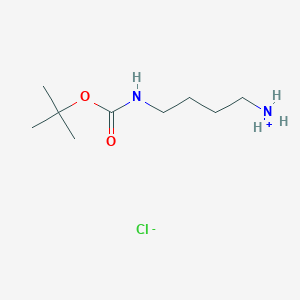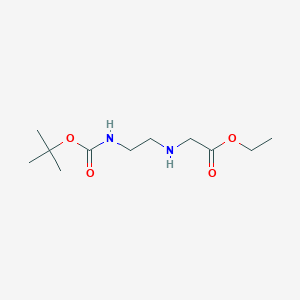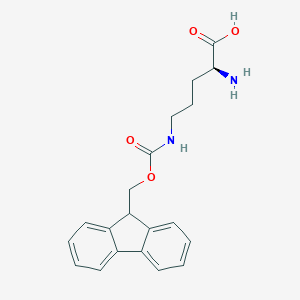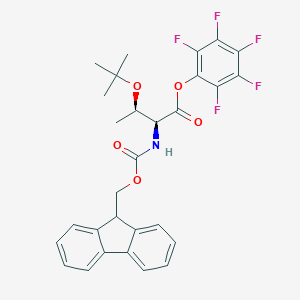
Fmoc-Thr(tBu)-OPfp
概要
説明
Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester, commonly known as Fmoc-Thr(tBu)-OPfp, is a derivative of threonine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (tBu) group, and a pentafluorophenyl (OPfp) ester. This compound is widely used in solid-phase peptide synthesis due to its stability and reactivity.
科学的研究の応用
Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides, which are used in drug development and biochemical research.
Enzymatic Reactions: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its stability and reactivity.
作用機序
Target of Action
Fmoc-Thr(tBu)-OPfp is primarily used as a building block in peptide synthesis . It is a derivative of the amino acid threonine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group at the amino end and the tBu (tert-butyl) group at the hydroxyl end . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
In solid-phase peptide synthesis, this compound is added to the growing peptide chain in a stepwise manner . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid in the sequence . The tBu group protects the hydroxyl side chain of threonine during synthesis and is removed under acidic conditions at the end of the synthesis .
Result of Action
The primary result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides with a high degree of control over the sequence.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis. For example, the Fmoc group is removed under basic conditions, while the tBu group is removed under acidic conditions . The stability of the compound can also be affected by temperature, with storage recommended below +30°C . The efficacy of the peptide synthesis can be influenced by the purity of the reagents, the efficiency of the coupling and deprotection steps, and the prevention of side reactions.
生化学分析
Biochemical Properties
Fmoc-Thr(tBu)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of complex depsipeptides . It serves as a protecting group for both the amine and the hydroxyl functions during solid-phase synthesis . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of peptide bonds in the synthesis process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . It binds with enzymes and proteins involved in the synthesis process, facilitating the formation of peptide bonds . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound self-assembles to sphere at lower concentration which changes to dumb-bell shapes at higher concentration under room temperature conditions . When the solution at lower concentration is heated the spheres changes to rods while the dumb bell shapes at higher concentrations change to elongated dumb-bell-rod like morphologies .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using a tert-butyl group. The amino group is then protected with an Fmoc group. Finally, the carboxyl group is activated by forming a pentafluorophenyl ester. This multi-step synthesis requires precise reaction conditions, including the use of specific solvents and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles, such as amines, to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base, such as piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases, with reaction conditions typically involving organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions .
類似化合物との比較
Similar Compounds
Fmoc-O-tert-butyl-L-threonine: Similar to Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester but lacks the pentafluorophenyl ester group.
Fmoc-O-tert-butyl-L-serine: Another protected amino acid used in peptide synthesis, differing by the presence of a hydroxyl group instead of a methyl group.
Uniqueness
Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester is unique due to its combination of protective groups and the pentafluorophenyl ester, which enhances its reactivity and stability in peptide synthesis .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-PWECECGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583335 | |
| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117088-31-0 | |
| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



